molecular formula C16H12N2O5 B2882461 Thalidomide, propargyl

Thalidomide, propargyl

Número de catálogo: B2882461
Peso molecular: 312.28 g/mol
Clave InChI: NOGQTNDSZFYNTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Talidomida-propargil es un derivado de la talidomida, un compuesto históricamente conocido por sus efectos teratógenos pero posteriormente reutilizado por sus propiedades inmunomoduladoras y antiangiogénicas. Talidomida-propargil se modifica específicamente con un grupo propargil, mejorando su utilidad en diversas aplicaciones químicas y biológicas, particularmente en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC) y otros agentes de degradación de proteínas .

Mecanismo De Acción

Talidomida-propargil ejerce sus efectos principalmente mediante la unión a cereblon, un receptor de reconocimiento de sustrato para el complejo de ubiquitina ligasa RING Cullin 4 (CRL4). Esta unión induce el reclutamiento de sustratos no nativos a CRL4 cereblon, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma. Este mecanismo es crucial para su papel en la degradación de proteínas y aplicaciones terapéuticas .

Compuestos similares:

Singularidad: Talidomida-propargil es único debido a la presencia del grupo propargil, que mejora su reactividad y utilidad en la síntesis de PROTAC y otros agentes de degradación de proteínas. Esta modificación permite una orientación y degradación más eficientes de proteínas específicas, lo que la convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Análisis Bioquímico

Biochemical Properties

Thalidomide Propargyl, similar to Thalidomide, is likely to interact with various enzymes, proteins, and other biomolecules. Thalidomide is known to bind to cereblon (CRBN), a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex . This interaction influences the recognition of various ‘neosubstrates’ depending on the shape of the ligand . It is plausible that Thalidomide Propargyl may have similar interactions.

Cellular Effects

Thalidomide has been shown to have immunomodulatory effects, significantly inhibiting the immunologic response and graft immunogenicity . It is possible that Thalidomide Propargyl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thalidomide is known to bind to CRBN, leading to changes in gene expression and enzyme activity . Thalidomide Propargyl may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of Thalidomide Propargyl in laboratory settings are yet to be studied. The stability, degradation, and long-term effects on cellular function of Thalidomide have been investigated . Similar studies could provide insights into the temporal effects of Thalidomide Propargyl.

Dosage Effects in Animal Models

Studies on Thalidomide have shown that it can have significant effects at certain dosages . Similar studies on Thalidomide Propargyl could help understand its dosage effects.

Metabolic Pathways

Thalidomide is known to interact with various enzymes and cofactors , and it is plausible that Thalidomide Propargyl may have similar interactions.

Transport and Distribution

The transport and distribution of Thalidomide Propargyl within cells and tissues are yet to be studied. Thalidomide is known to interact with various transporters and binding proteins . Similar studies could provide insights into the transport and distribution of Thalidomide Propargyl.

Subcellular Localization

Thalidomide is known to interact with various compartments or organelles . Similar studies could provide insights into the subcellular localization of Thalidomide Propargyl.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de talidomida-propargil típicamente implica la modificación de la talidomida con un grupo propargil. Un método común incluye la alquilación de la talidomida con bromuro de propargil en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un disolvente aprótico como la dimetilformamida a temperaturas elevadas para asegurar una conversión completa .

Métodos de producción industrial: La producción industrial de talidomida-propargil sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la coherencia y la eficiencia en la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Talidomida-propargil se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos: Los principales productos formados a partir de estas reacciones incluyen aldehídos, ácidos carboxílicos, derivados saturados y varios compuestos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Uniqueness: Thalidomide-propargyl is unique due to the presence of the propargyl group, which enhances its reactivity and utility in the synthesis of PROTACs and other protein-degrading agents. This modification allows for more efficient targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .

Actividad Biológica

Thalidomide, originally developed as a sedative and later withdrawn due to its teratogenic effects, has resurfaced in modern medicine due to its immunomodulatory properties. The compound "Thalidomide, propargyl" represents a significant advancement in drug design, particularly in the context of targeted protein degradation using PROTAC (PROteolysis TArgeting Chimera) technology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by an alkyne functional group that enhances its utility in click chemistry, facilitating the conjugation to various target proteins. The compound acts primarily as a ligand for the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and degradation of specific proteins within cells. This mechanism is crucial for modulating protein levels associated with various diseases, including cancer and autoimmune disorders .

  • Cereblon Binding : this compound binds to cereblon, which is part of the E3 ubiquitin ligase complex. This binding promotes the degradation of target proteins involved in disease processes .
  • Immunomodulation : The compound exhibits immunomodulatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation helps in managing inflammatory conditions .
  • Anti-Angiogenesis : Thalidomide has been shown to inhibit angiogenesis through the downregulation of vascular endothelial growth factor (VEGF), which is critical in tumor growth and metastasis .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Multiple Myeloma : Thalidomide is approved for treating multiple myeloma due to its ability to inhibit tumor growth and enhance immune response .
  • Autoimmune Disorders : It has shown efficacy in conditions like erythema nodosum leprosum and other inflammatory diseases by modulating immune responses .
  • COVID-19 : Recent studies suggest that thalidomide may reduce inflammation and improve outcomes in severe COVID-19 cases by enhancing the modulation of immune responses .

Case Study 1: Thalidomide Embryopathy

A notable case involved a 63-year-old woman with thalidomide embryopathy due to her mother’s use of thalidomide during pregnancy. This case highlights the long-term effects of thalidomide exposure and underscores the importance of understanding its teratogenic potential when considering new derivatives like this compound .

Case Study 2: Efficacy in COVID-19 Patients

In a clinical trial involving patients with severe COVID-19 symptoms, those treated with thalidomide showed accelerated recovery times and reduced need for mechanical ventilation compared to controls. This study emphasized thalidomide's potential role in managing hyper-inflammatory responses associated with viral infections .

Research Findings

Recent research has focused on elucidating the biological pathways influenced by thalidomide derivatives:

  • Cytokine Modulation : Studies have demonstrated that thalidomide selectively inhibits TNF-α production through enhanced degradation of TNF-α mRNA, thereby reducing inflammation .
  • Enantiomeric Activity : The (S)-enantiomer of thalidomide is primarily responsible for its teratogenic effects and therapeutic benefits. Research indicates that this enantiomer exhibits stronger binding affinity to cereblon compared to its (R)-counterpart .

Data Summary

Aspect Details
Chemical Name 2-(2,6-Dioxo-3-piperidinyl)-4-(2-propyn-1-yloxy)-1H-isoindole-1,3(2H)-dione
Mechanism of Action Cereblon binding leading to protein degradation
Therapeutic Uses Multiple myeloma, autoimmune disorders, COVID-19
Notable Effects Immunomodulation, anti-inflammatory properties

Propiedades

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGQTNDSZFYNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.